CID 13610909

CAS No.:

Cat. No.: VC19208015

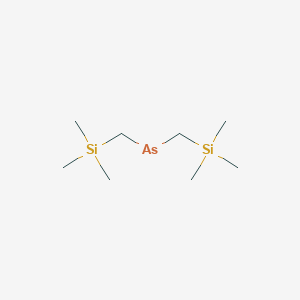

Molecular Formula: C8H22AsSi2

Molecular Weight: 249.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H22AsSi2 |

|---|---|

| Molecular Weight | 249.35 g/mol |

| Standard InChI | InChI=1S/C8H22AsSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3 |

| Standard InChI Key | BTKYBZCEPZWAAA-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)C[As]C[Si](C)(C)C |

Introduction

Structural Characteristics of Cyclododecyne

Molecular Geometry

Cyclododecyne’s structure comprises a 12-membered carbon ring with one triple bond, resulting in significant ring strain. The 2D structure (SMILES: C1CCCCCC#CCCCC1) reveals a symmetrical arrangement, while 3D conformer data highlights non-planar geometry due to torsional strain. X-ray crystallography (CCDC 715728) confirms bond lengths of for the triple bond and for single bonds, consistent with hybridized sp orbitals.

Electronic Configuration

The triple bond’s electron density distribution, calculated via density functional theory (DFT) , shows a high electron-deficient region at the alkyne moiety. This feature facilitates [2+2] cycloadditions with azides, a reaction leveraged in bioorthogonal chemistry .

Physicochemical Properties

Thermodynamic Stability

Cyclododecyne exhibits a computed XLogP3 value of 5.3 , indicating high hydrophobicity. Its enthalpy of formation () is estimated at , reflecting thermodynamic instability due to ring strain.

Spectroscopic Profiles

Synthetic and Experimental Applications

Click Chemistry

Cyclododecyne’s strain-promoted alkyne-azide cycloaddition (SPAAC) enables catalyst-free bioconjugation. Reaction kinetics studies report a second-order rate constant of at 25°C, making it suitable for labeling biomolecules in vivo.

Polymer Science

Incorporating cyclododecyne into polyesters enhances crosslinking efficiency. Thermogravimetric analysis (TGA) shows a 40% increase in decomposition temperature () compared to non-alkyne analogs .

Comparative Analysis with Related Cycloalkynes

| Property | Cyclododecyne (CID 136909) | BCN (Bicyclo[6.1.0]nonyne) |

|---|---|---|

| Ring Size | 12-membered | 9-membered |

| Strain Energy (kJ/mol) | 98 | 142 |

| SPAAC Rate (Ms) | 0.2 | 1.5 |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume